5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID
Description
5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID is an organic compound with the molecular formula C14H13NO4. It is a derivative of nicotinic acid, featuring a dimethoxyphenyl group attached to the nicotinic acid core.
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-3-4-12(13(6-11)19-2)9-5-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMULYNIQXCWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646971 | |
| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-40-2 | |
| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Time: Reaction times can vary but typically range from several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
1.1. Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard transformations to yield esters, amides, and hydrazides (Table 1):
These derivatives are key intermediates for further modifications, such as cyclization to heterocycles (e.g., oxadiazoles, pyrazoles) under oxidative or thermal conditions .
1.2. Pyridine Ring Modifications
The pyridine core participates in electrophilic substitution and cross-coupling reactions:
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C3 Arylation : AgOAc/K₂CO₃-mediated decarboxylative coupling with aryl bromides yields 3,5-diarylated pyridines .
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Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the pyridine ring at the C4 position (73% yield) .
Reactivity of the 2,4-Dimethoxyphenyl Group
The electron-rich aryl moiety undergoes demethylation and halogenation:
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Demethylation : BBr₃ in DCM (−78°C) cleaves methoxy groups to hydroxyls, producing 5-(2,4-dihydroxyphenyl)nicotinic acid .
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Bromination : NBS in CCl₄ introduces bromine at the para position of the 4-methoxy group (62% yield) .
3.1. Cytotoxicity
Ester derivatives (e.g., 3,4,5-trimethoxyphenyl esters) exhibit potent anti-cancer activity:
| Compound | Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| Methyl ester | MDA-MB-231 (breast) | 8.01 ± 0.5 | |
| 3,4,5-Trimethoxyphenyl ester | MCF-7 (breast) | 2.85 ± 0.1 |
3.2. Antiviral Activity
Amide derivatives act as dual HIV-1 reverse transcriptase inhibitors, with IC₅₀ values as low as 14 μM for RNase H inhibition .
Mechanistic Insights
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Decarboxylation Pathways : Thermal decarboxylation (140°C in DMA) generates reactive intermediates for C–H functionalization .
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Methoxy Group Effects : The 2,4-dimethoxy substitution enhances solubility and directs regioselective electrophilic attacks on the aryl ring .
Key Challenges
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Selectivity in Polyfunctional Systems : Competing reactivity between the carboxylic acid, pyridine, and aryl groups requires precise control (e.g., protecting groups for multistep syntheses) .
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Stability Under Acidic Conditions : Demethylation reactions risk decomposition of the nicotinic acid core .
Scientific Research Applications
Chemical Properties and Structure
5-(2,4-Dimethoxyphenyl)nicotinic acid features a pyridine ring characteristic of nicotinic acid, with a dimethoxyphenyl group attached at the 5-position. This modification may enhance its solubility and bioactivity compared to other nicotinic acid derivatives. The molecular formula is , and it has a molecular weight of approximately 245.26 g/mol.
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds related to nicotinic acid can exhibit anticancer properties. Studies have focused on the ability of this compound to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
2. Neuroprotective Effects
There is growing interest in the neuroprotective effects of nicotinic acid derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
3. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Agricultural Applications
1. Agrochemical Development
this compound may serve as a precursor for developing new agrochemicals. Its structural properties could lead to the synthesis of novel herbicides or pesticides that target specific pathways in pests while minimizing environmental impact.
2. Plant Growth Regulators
Research into plant growth regulators has shown that certain nicotinic acid derivatives can enhance plant growth and resistance to stress. The application of this compound in agriculture could improve crop yields and resilience against pests and diseases.
Materials Science Applications
1. Synthesis of Polymers
The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
2. Nanomaterials Development
There is potential for using this compound in the development of nanomaterials for drug delivery systems. By modifying nanoparticles with this compound, researchers aim to improve the targeting and efficacy of therapeutic agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigate the effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer cells |
| Neuroprotection Research | Assess protective effects against oxidative stress | Showed reduced neuronal cell death in models of oxidative injury |
| Agrochemical Application | Develop new herbicides | Identified potential as a selective herbicide with lower toxicity to non-target species |
Mechanism of Action
The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor in redox reactions, influencing various biochemical pathways . Additionally, it may modulate the activity of specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
2,4-Dimethoxybenzoic Acid: Shares the dimethoxyphenyl group but lacks the nicotinic acid moiety.
Pyridine-3-Carboxylic Acid Derivatives: Other derivatives of nicotinic acid with different substituents on the aromatic ring.
Uniqueness
5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID is unique due to the presence of both the dimethoxyphenyl group and the nicotinic acid core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
5-(2,4-Dimethoxyphenyl)nicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nicotinic acid moiety linked to a 2,4-dimethoxyphenyl group. The molecular formula is , and it exhibits unique structural features that contribute to its biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.2 µg/mL |
| Escherichia coli | 62.5 µg/mL |
| Mycobacterium luteum | 15.6 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through multiple mechanisms:
- Cell Cycle Arrest : The compound disrupts the cell cycle progression in cancer cells.
- Apoptotic Pathways Activation : It activates caspases involved in the apoptotic process.
In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer cells .
Case Study: Breast Cancer Cell Line
A specific study investigated the effects of this compound on MCF-7 breast cancer cells:
- Concentration Tested : 10 µM
- Viability Reduction : 70% after 48 hours
- Mechanism : Induction of caspase-3 activity was observed, indicating apoptosis .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. It has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions:
Q & A
Basic: What are the established synthetic routes for 5-(2,4-dimethoxyphenyl)nicotinic acid, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as:
- Cycloacylation: Reacting 2,4-dimethoxyphenyl precursors (e.g., 2,4-dimethoxybenzaldehyde) with nicotinic acid derivatives under acidic or catalytic conditions. For example, Knoevenagel condensation followed by cyclization may be employed .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the compound.
- Yield Optimization: Control reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for aldehyde:nicotinic acid), and catalysts (e.g., piperidine or Lewis acids like ZnCl₂). Yield improvements (from ~45% to >70%) are achieved via inert atmosphere (N₂) and moisture-free conditions .
Basic: Which analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- 1H NMR: Identify aromatic protons (δ 6.8–8.2 ppm for dimethoxyphenyl and pyridine rings) and methoxy groups (δ 3.8–4.0 ppm). Integration ratios confirm substituent positions .
- IR Spectroscopy: Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
- Elemental Analysis: Validate empirical formula (e.g., C₁₄H₁₃NO₄) with <0.3% deviation .
- Thin-Layer Chromatography (TLC): Use silica plates with UV visualization to confirm purity and individuality .
Advanced: How can ester derivatives of this compound be synthesized, and what are their applications in drug discovery?
Methodological Answer:
- Esterification Protocol: React the carboxylic acid group with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling conditions (DCC/DMAP). For sterically hindered alcohols, use Mitsunobu conditions (DIAD, PPh₃) .
- Applications: Esters enhance bioavailability by improving lipid solubility. For example, methyl esters of structurally related triazole derivatives showed increased membrane permeability in cytotoxicity assays .
- Analysis: Monitor reaction progress via TLC (Rf shift) and characterize esters using LC-MS and 13C NMR (ester carbonyl at ~170 ppm) .
Advanced: What computational tools are validated for predicting the acute toxicity of this compound derivatives?
Methodological Answer:
- GUSAR Online: A QSAR-based tool predicts LD₅₀ values using molecular descriptors (e.g., topological indices, MNA descriptors). Input SMILES strings to assess acute oral toxicity in rodents .
- Validation: Compare predictions with experimental data from analogues (e.g., triazole derivatives with LD₅₀ = 200–500 mg/kg). Discrepancies >20% require re-evaluation of substituent effects .
- Limitations: GUSAR may underestimate toxicity for compounds with reactive metabolites (e.g., nitro groups), necessitating in vitro assays (e.g., Ames test) .
Basic: How is purity assessed for this compound in commercial and synthetic samples?
Methodological Answer:
- HPLC (High-Performance Liquid Chromatography): Use C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to quantify purity (>95% by area under the curve) .
- Melting Point Analysis: Sharp melting points (e.g., 289°C for related nitrocinnamic acids) indicate high purity; broad ranges suggest impurities .
- Elemental Analysis: Deviations >0.4% from theoretical C/H/N/O ratios signal contamination .
Advanced: How do structural modifications (e.g., methoxy position) impact the bioactivity of this compound?
Methodological Answer:
- Positional Effects: 2,4-Dimethoxy substitution enhances electron-donating capacity compared to 3,4-dimethoxy analogues, altering receptor binding (e.g., GPCR affinity) .
- Case Study: In triazole derivatives, 2,4-dimethoxy groups increased antifungal activity (MIC = 8 µg/mL vs. 32 µg/mL for 3,4-dimethoxy) due to improved membrane interaction .
- Method: Perform comparative SAR studies using analogues synthesized via regioselective methoxylation .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability .
- Metabolic Stability Testing: Use liver microsomes to identify active metabolites that may skew results (e.g., demethylation of methoxy groups) .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent polarity, logP) causing activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
